molecular formula C9H9BCl3N6Ti B3337210 Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) CAS No. 58097-69-1

Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV)

Cat. No.: B3337210
CAS No.: 58097-69-1
M. Wt: 366.2 g/mol
InChI Key: OLATUGBJEIDEJI-UHFFFAOYSA-K
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Description

Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) is a chemical compound with the molecular formula C9H10BCl3N6Ti . It is a yellow to orange powder .


Molecular Structure Analysis

The molecular structure of Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) consists of 9 carbon atoms, 10 hydrogen atoms, 1 boron atom, 3 chlorine atoms, 6 nitrogen atoms, and 1 titanium atom .


Physical and Chemical Properties Analysis

Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) has a melting point of 285-304°C, and it decomposes upon melting . It is sensitive to moisture .

Scientific Research Applications

Catalytic Applications in Oxidation Processes

  • Cyclohexane Oxidation : Hydrotris(pyrazol-1-yl)methane iron(II) complex, a related compound, demonstrated significant catalytic performance in the oxidation of cyclohexane to cyclohexanol and cyclohexanone, highlighting the potential of similar complexes in catalytic oxidation processes (Martins et al., 2013).

Stability and Reactivity Comparisons

  • Stability Analysis : It is noted that hydrotris(pyrazol-1-yl)borate complexes tend to exhibit greater stability and lesser reactivity compared to counterparts with different ligands, partly due to the steric demands of the hydrotris(pyrazol-1-yl)borate structure (Topaloğlu, 1998).

Crystal Structure and Coordination Behavior

  • Crystal Structure Analysis : The structural aspects of similar complexes, such as organotin(IV) scorpionates which include hydrotris(pyrazol-1-yl)borate, have been extensively studied, providing insights into their molecular conformation and intermolecular interactions, which are crucial for understanding the coordination behavior of these complexes (Lange et al., 2016).

Ligand Synthesis and Derivative Formation

  • Novel Homoscorpionate Ligands : Research has led to the synthesis of new homoscorpionate ligands like hydrotris[3-(1-naphthylpyrazol-1-yl)]borate, offering a range of possibilities for derivative formation and applications in coordination chemistry (Rheingold et al., 2001).

Electrocatalysis and Sensor Applications

  • Group I Cation Sensors : Complexes containing hydrotris(pyrazol-1-yl)borate have found applications as sensors for Group I cations, demonstrating the versatility of these compounds in electrocatalysis and sensor technology (Topaloğlu, 1998).

Chemical Reactivity and Oxidation Studies

  • Oxidation Reactions and Reactivity : The hydrotris(pyrazol-1-yl)methane iron(II) complex, a relative of hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV), shows significant reactivity in the oxidation of cyclohexane, leading to valuable insights into the oxidation mechanisms and potential applications of these complexes in industrial processes (Martins et al., 2013).

Spectroscopic Studies and Molecular Structure

  • NMR Spectroscopy of Borate Salts : The structural aspects of various tris- and tetrakis-pyrazolylborates, related to hydrotris(pyrazol-1-yl)borate compounds, have been studied using NMR spectroscopy, contributing to a deeper understanding of their molecular structure and bonding characteristics (López et al., 1995).

Applications in Coordination Chemistry

  • Nickel(II) Coordination Complexes : Studies on hydrotris(pyrazolyl)borate nickel(II) complexes have provided valuable insights into the coordination chemistry and potential applications of these compounds in modeling metalloenzymes and other biochemical processes (Green et al., 2016).

Safety and Hazards

Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV) is classified as a corrosive substance . It causes severe skin burns and eye damage . It should be handled under inert gas . In case of contact with skin or eyes, the affected area should be rinsed immediately with water . The substance should be stored in a well-ventilated place, with the container kept tightly closed .

Properties

InChI

InChI=1S/C9H9BN6.3ClH.Ti/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;;;;/h1-9H;3*1H;/q-1;;;;+4/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLATUGBJEIDEJI-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.Cl[Ti+](Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BCl3N6Ti
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58097-69-1
Record name 58097-69-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV)
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Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV)
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Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV)
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Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV)
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Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV)
Reactant of Route 6
Hydrotris(pyrazol-1-ylborato)trichlorotitanium(IV)

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